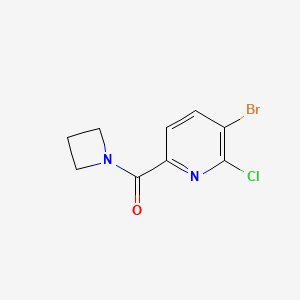

Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone

Description

Properties

IUPAC Name |

azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN2O/c10-6-2-3-7(12-8(6)11)9(14)13-4-1-5-13/h2-3H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCLSIXVHPZYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=NC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

Molecular Formula: C9H8BrClN2O

Molecular Weight: 275.53 g/mol

CAS Number: 2166946-61-6

The compound features an azetidine ring linked to a halogenated pyridine moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridine Ring: This can be achieved through methods such as Hantzsch or Chichibabin synthesis.

- Halogenation: Bromine and chlorine are introduced via halogenation reactions.

- Cyclization: The azetidine ring is formed through cyclization reactions involving suitable precursors.

- Coupling Reaction: The final step involves coupling the azetidine with the halogenated pyridine using palladium catalysts.

Biological Mechanisms

This compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action typically involves:

- Enzyme Inhibition: The compound interacts with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation: It may bind to various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 4 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A study involving genetically engineered murine models indicated that derivatives of azetidine compounds could exhibit antitumor activity, particularly in cases involving specific mutations like p53.

Case Studies

- Case Study on Antitumor Activity:

- Antimicrobial Efficacy:

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential : Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone has been investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating various conditions, particularly those related to serotonergic dysfunctions such as anxiety and depression due to its interaction with serotonin receptors .

- Cancer Research : Studies indicate that compounds with similar structures show promise as aurora A-selective inhibitors, which are crucial in cancer treatment. This compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

-

Organic Synthesis

- Building Block : The compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in creating derivatives that can modify biological activity or enhance pharmacological profiles.

- Novel Derivatives : Researchers have synthesized various derivatives of azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone to explore their biological activities and potential applications in drug development.

- Biological Studies

Case Study 1: Serotonergic Activity

A study published in Pharmacology Biochemistry and Behavior demonstrated that compounds with similar structures exhibit strong affinities for 5-HT1A receptors, leading to potential applications in treating anxiety and depression. The azetidine derivative was shown to have a favorable profile compared to established treatments like Buspirone .

Case Study 2: Cancer Treatment Enhancement

Research highlighted in Cancer Research indicated that derivatives of azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone could potentiate the effects of microtubule-targeting agents, enhancing their anti-tumor efficacy. This suggests a promising avenue for developing more effective cancer therapies .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro and bromo groups on the pyridine ring undergo substitution under varying conditions. For example:

Reaction with Amines

The chloro group at the 6-position is selectively displaced by amines under basic conditions. A study involving similar pyridines (e.g., 5-bromo-6-chloropyrimidin-4-amine [CAS 663193-80-4]) demonstrated substitution with piperidine derivatives in dimethyl sulfoxide (DMSO) at 60°C, yielding products with retained bromo functionality .

| Substrate | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-6-chloro-pyridine | Piperidine | K₂CO₃, DMSO, 60°C, 14 h | 88.9% | |

| 5-Bromo-6-chloro-pyrimidine | Azetidine derivative | Cs₂CO₃, DMSO, 100°C | 86% |

Transition Metal-Catalyzed Coupling

The bromo substituent participates in Suzuki-Miyaura cross-coupling reactions. For instance, analogous bromopyridines (e.g., 2-bromo-5-cyclopropylpyridine [CAS 1142197-14-5]) react with boronic acids under palladium catalysis to form biaryl products . While direct data for the target compound is limited, its bromo group is expected to behave similarly.

Example Reaction Pathway

textAzetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone + ArB(OH)₂ → Azetidin-1-yl-(5-Ar-6-chloropyridin-2-yl)methanone (via Pd catalysis)

Functionalization of the Azetidine Ring

The azetidine moiety can undergo ring-opening or functionalization. In related compounds, azetidine rings react with electrophiles (e.g., acyl chlorides) to form substituted derivatives. A study on spiro-azetidin-2-ones highlighted intramolecular lactamization under catalytic conditions, suggesting potential for analogous transformations .

Key Reaction Conditions

Reductive Amination

The ketone group in the methanone linker is susceptible to reductive amination. For example, hydrazones derived from similar ketones react with amines to form thiosemicarbazones, as seen in zinc metallochaperone studies .

Experimental Protocol

-

Hydrazone formation via hydrazine coupling.

-

Reductive amination with azetidine or other amines.

Halogen Exchange Reactions

The bromo group can be replaced via halogen exchange under radical or photochemical conditions. For example, copper-mediated bromination of aminopyridines has been reported using CuBr₂ and alkyl nitrites .

Example from Analogous Systems

text2-Amino-5-cyclopropylpyridine → 2-Bromo-5-cyclopropylpyridine Conditions: CuBr₂, isopentyl nitrite, ACN, 25°C, 16 h → Yield: 80%[8]

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Azetidinyl vs. Methyl Groups

A closely related compound, 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone (C₈H₇BrClNO), shares the same pyridine core but substitutes the azetidinyl group with a methyl group at the ketone position . Key differences include:

Its larger size and cyclic structure may also confer greater steric hindrance compared to the methyl analog, influencing reactivity in synthetic pathways .

Thermal Stability and Crystallographic Behavior

Compounds with ketone functionalities, such as di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole), exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively, attributed to extensive hydrogen-bonding networks stabilizing their structures . By contrast, halogenated pyridine ketones like the target compound may exhibit lower thermal stability due to fewer intermolecular hydrogen bonds. For example, 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone crystallizes in the orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³, suggesting moderate packing efficiency . The azetidinyl variant’s crystallographic data remain unreported, but methodologies like SHELX refinement (widely used for small-molecule crystallography) could elucidate its lattice parameters and stability .

Functional Group Impact on Reactivity

The azetidinyl group’s strained four-membered ring may increase electrophilicity at the ketone carbon compared to the methyl analog, making it more reactive in nucleophilic addition reactions. Conversely, the methyl group in 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone likely reduces steric demand, favoring reactions at the pyridine ring’s halogen substituents.

Research Implications and Limitations

While the provided evidence lacks direct data on this compound, comparisons with structural analogs suggest:

- Enhanced lipophilicity and hydrogen-bonding capacity compared to methyl-substituted analogs.

- Crystallographic characterization gaps that could be addressed using SHELX-based refinement workflows .

Further experimental studies are needed to validate these hypotheses and explore applications in catalysis or bioactive molecule synthesis.

Preparation Methods

Starting Materials

| Compound | Role | Source |

|---|---|---|

| 5-Bromo-6-chloropyridin-2-carboxylic acid | Pyridine core precursor | Commercially available |

| Thionyl chloride or oxalyl chloride | Acid chloride formation reagent | Commercially available |

| Azetidine | Nucleophile for amide formation | Commercially available |

| Base (e.g., triethylamine) | Acid scavenger | Commercially available |

| Solvent (e.g., dichloromethane, tetrahydrofuran) | Reaction medium | Commercially available |

Reaction Conditions

Step 1: Acid Chloride Formation

The 5-bromo-6-chloropyridin-2-carboxylic acid is treated with thionyl chloride or oxalyl chloride under anhydrous conditions, typically at 0–25 °C, to generate the corresponding acid chloride intermediate. This step is often conducted under inert atmosphere (nitrogen or argon) to prevent hydrolysis.

Step 2: Amide Coupling

The acid chloride intermediate is then reacted with azetidine in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid. The reaction is performed at low temperature (0–5 °C) initially to control reactivity, then allowed to warm to room temperature to complete the coupling.

Step 3: Workup and Purification

After completion, the reaction mixture is quenched with water, extracted with an organic solvent, and purified by column chromatography or recrystallization to yield this compound.

Reaction Scheme Summary

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 5-Bromo-6-chloropyridin-2-carboxylic acid | Thionyl chloride, inert atmosphere, 0–25 °C | 5-Bromo-6-chloropyridin-2-carbonyl chloride |

| 2 | Acid chloride intermediate + Azetidine | Triethylamine, 0–25 °C, inert atmosphere | This compound |

| 3 | Crude reaction mixture | Aqueous quench, extraction, purification | Pure target compound |

Analytical and Process Notes

- Temperature control is critical during acid chloride formation and amide coupling to avoid side reactions such as hydrolysis or polymerization.

- Inert atmosphere prevents moisture ingress, which can hydrolyze acid chlorides.

- Purification typically involves silica gel chromatography using solvents such as ethyl acetate and hexane mixtures.

- Yield optimization may require screening of solvents, bases, and reaction times.

Research Findings and Industrial Considerations

- The synthesis has been adapted to continuous flow chemistry for improved reproducibility and scalability, allowing precise temperature and reagent control.

- The compound’s halogen substituents (bromo and chloro) allow further functionalization, which is useful in medicinal chemistry for structure-activity relationship studies.

- The azetidine ring is sensitive to strong acids and bases; thus, mild reaction conditions are favored.

- Industrial synthesis protocols emphasize minimizing side products and maximizing purity due to the compound’s potential biological applications.

Summary Table of Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Starting material purity | >98% | Commercially sourced |

| Acid chloride formation | Thionyl chloride, 0–25 °C, 2–4 hours | Inert atmosphere required |

| Amide coupling temperature | 0–25 °C, 3–6 hours | Use of base (triethylamine) |

| Solvent | Dichloromethane or THF | Anhydrous |

| Workup | Aqueous quench, organic extraction | Neutral pH adjustment |

| Purification method | Silica gel chromatography | Ethyl acetate/hexane gradient |

| Typical yield | 65–85% | Dependent on scale and conditions |

Q & A

Q. What are the established synthetic routes for Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone, and what are the critical reaction parameters?

The synthesis of structurally analogous methanones (e.g., azetidinyl-chloropyridine derivatives) typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, describes the synthesis of 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine via alkylation, where azetidine reacts with a halogenated pyridine precursor under controlled conditions. Key parameters include:

- Temperature : Reactions often proceed at 80–100°C to balance reactivity and stability of halogenated intermediates.

- Catalysts : Lewis acids (e.g., AlCl₃) or palladium catalysts for cross-coupling steps.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

- Purification : Column chromatography or recrystallization to isolate the methanone product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are data interpreted?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., halogenated pyridine rings and azetidine protons). Coupling constants in ¹H NMR distinguish ortho/meta substituents on pyridine .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for (3,6-dichloropyridin-2-yl)methanone derivatives in .

- Mass spectrometry (HRMS) : Confirms molecular weight and halogen isotopic patterns (e.g., Br/Cl) .

Q. What are the stability considerations for storing this compound, and how can degradation be minimized?

- Storage : Halogenated methanones are sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C.

- Degradation markers : Monitor via HPLC for byproducts like dehalogenated species or hydrolyzed azetidine rings .

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of Br/Cl substituents activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Bromine’s lower electronegativity compared to chlorine may lead to regioselective coupling at the 5-position. Computational studies (e.g., DFT) can predict charge distribution, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids quantifies reactivity .

Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a herbicide target. highlights aryl-naphthyl methanone derivatives docked into HPPD’s active site, guided by hydrophobic interactions and hydrogen bonding. Parameters include:

- Grid box size : Adjusted to accommodate the pyridine-azetidine scaffold.

- Scoring functions : MM-GBSA for binding free energy estimation .

Q. What strategies resolve contradictions in experimental data regarding the reactivity of halogen substituents?

- Comparative kinetic studies : Measure reaction rates of Br vs. Cl substituents under identical conditions.

- Isotopic labeling : Use ⁸¹Br/³⁷Cl isotopes to track substitution pathways via MS/MS.

- Crystallographic validation : Compare X-ray structures of intermediates to confirm mechanistic hypotheses .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes for Analogous Methanones

| Method | Precursor | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts acylation | 5-Bromo-6-chloropyridine | AlCl₃, DCM, 0°C → RT | 65–75 | |

| Nucleophilic substitution | Azetidine + halogenated pyridine | Pd(OAc)₂, DMF, 100°C | 50–60 |

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Diagnostic Signals | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.2 (d, J=8 Hz, pyridine-H) | Ortho coupling to Br |

| X-ray crystallography | Bond length: C=O (1.21 Å) | Confirms methanone group |

| HRMS | [M+H]⁺ m/z 315.93 (calc. for C₉H₇BrClN₂O) | Matches molecular formula |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.